molecular formula C14H22BNO6S2 B597218 4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester CAS No. 1256359-12-2

4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester

Cat. No. B597218
M. Wt: 375.261
InChI Key: UTQKTMCTMGKKBE-UHFFFAOYSA-N
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Description

4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester is a chemical compound with the CAS Number: 1256359-12-2 . It has a molecular weight of 375.27 .


Molecular Structure Analysis

The IUPAC name of this compound is N-(methylsulfonyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide . The InChI code is 1S/C14H22BNO6S2/c1-13(2)14(3,4)22-15(21-13)11-7-9-12(10-8-11)16(23(5,17)18)24(6,19)20/h7-10H,1-6H3 .


Chemical Reactions Analysis

Boronic esters, including this compound, are often used in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction involves the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of boron to palladium .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 375.27 .

Scientific Research Applications

Chemical and Pharmacological Studies

4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester and related compounds have been involved in various chemical and pharmacological studies. For instance, Rosowsky et al. (1981) explored the preparation of lipid-soluble bis(amide) derivatives of methotrexate as potential prodrugs, focusing on their pharmacokinetic properties and binding to dihydrofolate reductase preparations. The study highlighted the activities of certain derivatives in vivo, suggesting they act as prodrugs in animals (Rosowsky et al., 1981).

Affinity and Accumulation Studies

Research by Brandt and Bergman (1981) examined the structural requirements for the accumulation of polychlorinated biphenyls and their sulfur-containing metabolites in respiratory tract tissues. The study revealed a strong accumulation of radioactivity in the mucosa of bronchi, trachea, and larynx, indicating specific structure-dependency for accumulation in lung and kidney tissues (Brandt & Bergman, 1981).

Synthesis and Anticonvulsant Activity

Hamor and Farraj (1965) researched the anticonvulsant activity of alkyl esters of 4-amino-2-sulfamoylbenzoic acid, examining the relationship between steric factors and anticonvulsant properties. Their work provided insights into the potency of various esters and their specific CNS activities (Hamor & Farraj, 1965).

Metabolic Studies

Nishikawa et al. (1968) investigated the metabolic fate and urinary metabolites of compounds containing bis(methylsulfonyl) structures. Their study provided valuable information on the metabolic pathways and the stability of the compounds during metabolic processes (Nishikawa et al., 1968).

Antineoplastic Agent Evaluation

Shyam et al. (1993) synthesized and evaluated a series of 1-acyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazines as antineoplastic agents. Their research demonstrated the significant antineoplastic activity of these compounds against various leukemias and solid tumors, highlighting their potential as therapeutic agents (Shyam et al., 1993).

Safety And Hazards

This compound is associated with several hazards. It is harmful if swallowed and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-methylsulfonyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO6S2/c1-13(2)14(3,4)22-15(21-13)11-7-9-12(10-8-11)16(23(5,17)18)24(6,19)20/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQKTMCTMGKKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(S(=O)(=O)C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682203
Record name N-(Methanesulfonyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Methylsulfonyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide

CAS RN

1256359-12-2
Record name Methanesulfonamide, N-(methylsulfonyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Methanesulfonyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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